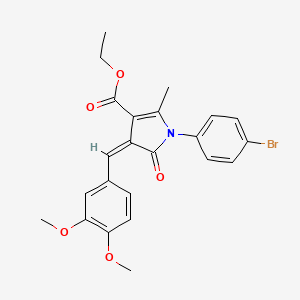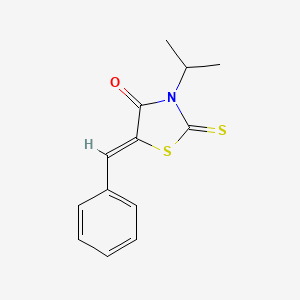
4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazide derivative that is synthesized through a simple and efficient method.
Wissenschaftliche Forschungsanwendungen
4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields. It has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its antibacterial and antifungal properties, with studies showing its effectiveness against various bacterial and fungal strains. Moreover, it has been studied for its potential use as a fluorescent probe for the detection of various biomolecules.
Wirkmechanismus
The mechanism of action of 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide is not fully understood, but studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce significant changes in various biochemical and physiological parameters. It has been shown to affect the levels of specific enzymes and proteins involved in cellular processes, as well as induce changes in the levels of specific biomolecules. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide in lab experiments include its simple and efficient synthesis method, high purity and yield, and potential applications in various fields. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide. Firstly, further studies are needed to elucidate its mechanism of action and potential side effects. Additionally, studies can be conducted to investigate its potential applications as a fluorescent probe for the detection of specific biomolecules. Furthermore, it can be studied for its potential use in combination with other compounds for the treatment of cancer and other diseases. Finally, studies can be conducted to optimize its synthesis method and improve its purity and yield.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple and efficient synthesis method, potential applications, and promising results make it a suitable compound for further studies. Further research is needed to fully understand its mechanism of action and potential side effects, as well as optimize its synthesis method and improve its purity and yield.
Synthesemethoden
The synthesis of 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide involves the reaction of 4-bromo benzohydrazide and 5-hydroxy-2-nitrobenzaldehyde in the presence of a catalyst. The reaction occurs under mild conditions and yields the desired compound in high purity and yield. This simple and efficient method makes it a suitable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-3-1-9(2-4-11)14(20)17-16-8-10-7-12(19)5-6-13(10)18(21)22/h1-8,19H,(H,17,20)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVLIDRYOZCHIP-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=C(C=CC(=C2)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916278.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)


![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)



![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5916325.png)
![methyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5916328.png)
![ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916333.png)